4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
“4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR) . They have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions. For instance, a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol was heated under reflux for 6 hours . The solvent was then evaporated under reduced pressure .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is functionalized with various substituents to yield the final compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Ullmann coupling reaction and Suzuki coupling reaction . These reactions are catalyzed by copper and palladium, respectively .
Scientific Research Applications
Anticancer Applications
Several studies have synthesized and evaluated pyrazolopyrimidine derivatives for their potential as anticancer agents. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives showing significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, indicating their potential as anticancer agents. Similarly, Ismail et al. (2017) developed spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and evaluated their anti-proliferative properties against cancer cell lines, finding several compounds with active profiles. These studies suggest the promising role of pyrazolopyrimidine derivatives in cancer treatment, highlighting their synthesis and biological evaluation as crucial for discovering new anticancer compounds (Rahmouni et al., 2016), (Ismail et al., 2017).
Anti-inflammatory and COX-2 Inhibition
Pyrazolopyrimidine derivatives have been identified as potent COX-2 selective inhibitors, offering a new avenue for anti-inflammatory therapies. Raffa et al. (2009) prepared new 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones, showing superior inhibitory profiles against COX-2 compared to reference standards. This suggests the potential of these compounds in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects (Raffa et al., 2009).
Antimicrobial and Antiviral Activities
Pyrazolopyrimidine derivatives also exhibit antimicrobial and antiviral properties. For example, compounds have been synthesized for their potential use against various microbial strains and as anti-influenza agents. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, with some compounds showing significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest . This inhibition is likely due to the compound’s ability to bind to the active site of CDK2, preventing its interaction with ATP and thus blocking its kinase activity .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, which is crucial for its effectiveness as a drug .
Result of Action
Similar compounds have been shown to cause significant alterations in cell cycle progression, leading to cell cycle arrest and apoptosis within cancer cells .
Future Directions
Properties
IUPAC Name |
4-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-7-9-14(10-8-13)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQWCKSKOJHNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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